molecular formula C8H16O B14175138 2-Pentene, 2-methoxy-4,4-dimethyl-, (E)- CAS No. 66017-25-2

2-Pentene, 2-methoxy-4,4-dimethyl-, (E)-

Cat. No.: B14175138
CAS No.: 66017-25-2
M. Wt: 128.21 g/mol
InChI Key: WQPGFODYOJCBPR-VOTSOKGWSA-N
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Description

2-Pentene, 2-methoxy-4,4-dimethyl-, (E)- is an organic compound with the molecular formula C8H16O. It is a stereoisomer of 2-Pentene, 2-methoxy-4,4-dimethyl-, (Z)-, and is characterized by its unique structural configuration. This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentene, 2-methoxy-4,4-dimethyl-, (E)- can be achieved through various organic reactions. One common method involves the alkylation of 2-pentene with methoxy and dimethyl groups under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the addition of the methoxy group to the double bond.

Industrial Production Methods

In an industrial setting, the production of 2-Pentene, 2-methoxy-4,4-dimethyl-, (E)- may involve large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Pentene, 2-methoxy-4,4-dimethyl-, (E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated hydrocarbons.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

2-Pentene, 2-methoxy-4,4-dimethyl-, (E)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-Pentene, 2-methoxy-4,4-dimethyl-, (E)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the activation or inhibition of specific biochemical processes. For example, its methoxy group can participate in hydrogen bonding and other interactions that influence its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Pentene, 2-methoxy-4,4-dimethyl-, (Z)-: A stereoisomer with a different spatial arrangement of atoms.

    4,4-Dimethyl-2-pentene: A related compound with a similar structure but lacking the methoxy group.

Uniqueness

2-Pentene, 2-methoxy-4,4-dimethyl-, (E)- is unique due to its specific stereochemistry, which influences its chemical reactivity and interactions with other molecules. This uniqueness makes it valuable for studying stereochemical effects in organic reactions and for developing new synthetic methodologies.

Properties

CAS No.

66017-25-2

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

(E)-2-methoxy-4,4-dimethylpent-2-ene

InChI

InChI=1S/C8H16O/c1-7(9-5)6-8(2,3)4/h6H,1-5H3/b7-6+

InChI Key

WQPGFODYOJCBPR-VOTSOKGWSA-N

Isomeric SMILES

C/C(=C\C(C)(C)C)/OC

Canonical SMILES

CC(=CC(C)(C)C)OC

Origin of Product

United States

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